molecular formula C19H15N3O B14436075 Phenol, 4-((3-amino-9-acridinyl)amino)- CAS No. 76015-20-8

Phenol, 4-((3-amino-9-acridinyl)amino)-

Cat. No.: B14436075
CAS No.: 76015-20-8
M. Wt: 301.3 g/mol
InChI Key: KTKGDFGSVCTECN-UHFFFAOYSA-N
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Description

Phenol, 4-((3-amino-9-acridinyl)amino)- (CAS 61421-83-8), also known as 4-(acridin-9-ylamino)phenol, is a synthetic compound featuring a phenol core substituted with a 9-acridinylamino group at the para position (Figure 1). This dual functionality makes the compound a candidate for applications in medicinal chemistry, particularly in targeting DNA-interacting systems due to acridine's intercalation properties .

The compound is referenced in chemical databases under synonyms such as p-(9-Acridinylamino)phenol and 9-(4-Hydroxyanilino)acridine.

Properties

CAS No.

76015-20-8

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

4-[(3-aminoacridin-9-yl)amino]phenol

InChI

InChI=1S/C19H15N3O/c20-12-5-10-16-18(11-12)22-17-4-2-1-3-15(17)19(16)21-13-6-8-14(23)9-7-13/h1-11,23H,20H2,(H,21,22)

InChI Key

KTKGDFGSVCTECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Design

SNAT exploits electron-deficient aromatic rings to facilitate displacement of leaving groups (e.g., fluorine) by nucleophiles like amines. For 4-((3-amino-9-acridinyl)amino)phenol, the phenolic ring must be activated with electron-withdrawing groups (EWGs) to enable substitution.

Example Protocol (Adapted from WO2011051950A1):

  • Substrate Preparation : Synthesize 4-fluoro-3-nitroanisole, where the methoxy group (EDG) and nitro group (EWG) activate the ring for SNAT.
  • Reaction Conditions : React 9-aminoacridine (1 eq) with 4-fluoro-3-nitroanisole (1.2 eq) in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃, 2 eq) at 90°C for 12 hours.
  • Intermediate Isolation : The product, 4-(3-nitro-9-acridinylamino)anisole, is purified via column chromatography.
  • Demethylation : Treat with boron tribromide (BBr₃) in dichloromethane to convert methoxy to hydroxyl, yielding 4-(3-nitro-9-acridinylamino)phenol.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, furnishing the target compound.

Key Considerations :

  • The nitro group’s meta-position ensures optimal activation without steric hindrance.
  • Demethylation must precede nitro reduction to prevent side reactions.

Solid-Phase Synthesis (SPS)

Resin Functionalization and Sequential Coupling

SPS offers modularity for introducing diverse substituents. The Rink Amide-MBHA resin is ideal for assembling phenolic derivatives due to its acid-labile linker.

Example Protocol :

  • Resin Loading : Anchor Fmoc-protected 4-hydroxyphenylglycine to Rink Amide-MBHA resin using HBTU/HOBt activation.
  • Fmoc Deprotection : Treat with 20% piperidine in DMF to expose the amine.
  • Acridine Coupling : React with 3-amino-9-acridinyl isothiocyanate in NMP with DIEA, forming a thiourea linkage.
  • Cleavage and Deprotection : Treat with trifluoroacetic acid (TFA)/H₂O (95:5) to release the product, followed by HPLC purification.

Advantages :

  • High purity (>90%) and yield (>80%).
  • Scalability for combinatorial libraries.

Reductive Amination

Aldehyde-Amine Condensation

While reductive amination typically forms CH₂-NH linkages, strategic substrate design can yield direct NH bonds.

Example Protocol :

  • Aldehyde Synthesis : Prepare 4-hydroxybenzaldehyde protected as its tert-butyldimethylsilyl (TBS) ether.
  • Condensation : React with 9-aminoacridine in methanol with sodium cyanoborohydride (NaBH₃CN) at pH 5.
  • Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF), yielding the target compound.

Limitations :

  • Lower regioselectivity compared to SNAT.
  • Requires orthogonal protecting groups.

Comparative Analysis of Methodologies

Method Yield Purity Complexity Scalability
SNAT 70–85% >90% Moderate High
SPS 80–90% >95% High Moderate
Reductive Amination 50–65% 85–90% Low Low

SNAT excels in scalability and yield but demands precise EWG placement. SPS offers superior purity but requires specialized equipment. Reductive amination is less efficient but suitable for small-scale synthesis.

Characterization and Validation

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), phenolic -OH (δ 9.8 ppm), and acridine amines (δ 5.2 ppm).
  • HPLC : Retention time ~12.3 min (C18 column, 70:30 H₂O:MeCN).
  • MS (ESI+) : m/z 346.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((3-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, 4-((3-amino-9-acridinyl)amino)-, also known as 4-((3-aminoacridin-9-yl)amino)benzenesulfonamide, is a synthetic compound that combines the structural features of phenol and acridine. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Phenol, 4-((3-amino-9-acridinyl)amino)- has several applications across various fields:

  • Medicinal Chemistry It is studied for its potential use in treating infections and cancer due to its biological activity.
  • Chemical Research The compound is used as a reagent in chemical synthesis and as a reference compound in analytical chemistry.
  • Biological Activities Research indicates that Phenol, 4-((3-amino-9-acridinyl)amino)- exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve intercalation into DNA, disrupting replication and transcription processes, positioning it as a potential candidate for anticancer therapies. Additionally, studies have shown that derivatives of this compound can inhibit acetylcholinesterase activity, suggesting further therapeutic applications.

Interaction Studies

Interaction studies have shown that Phenol, 4-((3-amino-9-acridinyl)amino)- can bind to specific molecular targets such as enzymes or receptors. This binding may inhibit their activity, leading to desired biological effects. For instance, studies have indicated that the compound can interact with acetylcholinesterase, potentially affecting neurotransmitter levels and signaling pathways.

Structural Similarity

Several compounds share structural similarities with Phenol, 4-((3-amino-9-acridinyl)amino)-. The uniqueness of Phenol, 4-((3-amino-9-acridinyl)amino)- lies in its specific substitution pattern and chemical structure, which impart distinct properties and reactivity compared to its ortho and para counterparts. This structural specificity may lead to different steric and electronic effects influencing its biological activity and applications.

9-aminoacridines

Mechanism of Action

The mechanism of action of Phenol, 4-((3-amino-9-acridinyl)amino)- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can bind to proteins, altering their activity and function.

Comparison with Similar Compounds

4'-(3-Amino-9-acridinyl)amino Methanesulfonanilide

  • Structural Difference: Replaces the phenolic hydroxyl group with a methanesulfonanilide moiety.
  • Toxicity : Exhibits mutagenicity in bacterial assays and releases HCl/SOx gases upon heating, posing industrial handling risks .
  • Activity: Unlike the phenol derivative, sulfonamide-linked acridines are often explored as enzyme inhibitors or anticancer agents due to enhanced stability and target affinity.

Quinacrine (Mepacrine)

  • Structural Difference: Contains a methoxy group and a diethylaminopentyl side chain on the acridine core.
  • Activity: Widely used as an antimalarial and antiparasitic drug. The phenol derivative lacks the extended alkylamino chain, likely reducing its membrane permeability compared to quinacrine .

Phenol and Catechol Derivatives

4-Methylcatechol

  • Structural Difference : A dihydroxybenzene (catechol) with a methyl substituent.
  • Activity: Demonstrates potent antiplatelet effects (IC50 < 3 µM against AA-induced aggregation) but exhibits toxicity, limiting therapeutic use. In contrast, the acridinylamino-phenol derivative’s planar structure may enable DNA intercalation, suggesting divergent mechanisms .

4-Ethylcatechol and 4-Fluorocatechol

  • Activity: Both show strong antiplatelet activity (IC50 ~1.5–2.5 µM) with lower toxicity profiles than 4-methylcatechol. The acridinylamino-phenol derivative’s larger aromatic system likely reduces redox cycling, a common toxicity mechanism in catechols .

Research Implications

  • Therapeutic Potential: The acridinylamino-phenol derivative’s DNA-binding capability suggests utility in oncology or antimicrobial research, akin to acridine-based chemotherapeutics like amsacrine. However, its mutagenicity requires structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4-((3-amino-9-acridinyl)amino)- in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling 3-amino-9-acridinylamine with a phenolic derivative under controlled conditions. A stepwise approach includes:

  • Step 1 : Activation of the phenolic hydroxyl group using a coupling agent (e.g., carbodiimide).
  • Step 2 : Nucleophilic substitution or amidation with the acridinylamine moiety under inert atmosphere.
  • Step 3 : Purification via column chromatography or HPLC to isolate the product .
    • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via NMR.

Q. How can researchers characterize the purity and structural integrity of Phenol, 4-((3-amino-9-acridinyl)amino)-?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation :
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.0–5.5 ppm).
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling Phenol, 4-((3-amino-9-acridinyl)amino)-?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosol formation is possible.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass vials under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for Phenol, 4-((3-amino-9-acridinyl)amino)-?

  • Methodological Answer :

  • Spectral Reproducibility : Validate experimental conditions (solvent, temperature, pH) to ensure consistency.
  • Advanced Techniques :
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm hydrogen bonding.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism.
  • Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectra .

Q. What experimental strategies are recommended for analyzing the mutagenic potential of Phenol, 4-((3-amino-9-acridinyl)amino)-?

  • Methodological Answer :

  • In Vitro Assays :
  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).
  • Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
  • Dose-Response Analysis : Calculate IC₅₀ values and compare with structurally similar acridines (e.g., 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide, IC₅₀ = 166–209 µmol/L) .

Q. How can researchers investigate the interaction of Phenol, 4-((3-amino-9-acridinyl)amino)- with DNA or protein targets?

  • Methodological Answer :

  • Biophysical Techniques :
  • Fluorescence Quenching : Monitor binding affinity via changes in acridine fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm).
  • Surface Plasmon Resonance (SPR) : Measure real-time kinetics using immobilized DNA/protein.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with topoisomerase II or G-quadruplex DNA .

Q. What precautions are necessary when studying the thermal decomposition of Phenol, 4-((3-amino-9-acridinyl)amino)-?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen to identify decomposition onset temperatures.
  • Emission Monitoring : Use gas chromatography (GC-MS) to detect toxic fumes (NOₓ, SOₓ) during pyrolysis.
  • Mitigation : Equip labs with scrubbers and ensure compliance with EPA guidelines for hazardous emissions .

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